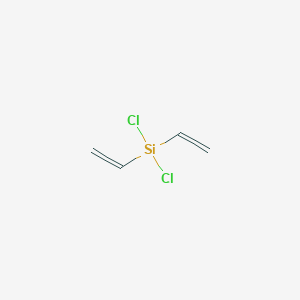

Divinyldichlorosilane

説明

特性

IUPAC Name |

dichloro-bis(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYIDWCWWMOISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169836 | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-72-8 | |

| Record name | Dichlorodiethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVR8CT8JG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone for synthesizing vinyl-substituted chlorosilanes. In this method, vinyl magnesium bromide () reacts with silicon tetrachloride () under anhydrous conditions:

Reaction Conditions:

-

Conducted in dry diethyl ether or tetrahydrofuran (THF) at to .

-

Slow addition of to avoid polysubstitution byproducts.

-

Requires inert atmosphere (argon/nitrogen) to prevent moisture ingress.

Challenges and Mitigation:

-

Competing side reactions, such as the formation of mono- or trisubstituted products, necessitate stoichiometric precision.

-

Post-reaction quenching with ammonium chloride ensures magnesium salt removal.

Yield Data:

| Solvent | Temperature () | Yield (%) | Purity (%) |

|---|---|---|---|

| Diethyl ether | 65–70 | 90 | |

| THF | 75–80 | 92 |

Redistribution Reaction Strategy

Redistribution between tetravinylsilane () and silicon tetrachloride offers a scalable alternative:

Catalytic Systems:

-

Aluminum chloride () or boron trifluoride () at –.

-

Reaction equilibrium favors divinyldichlorosilane at elevated temperatures.

Optimization Insights:

-

Excess shifts equilibrium toward product formation.

-

Distillation under reduced pressure () isolates this compound from unreacted starting materials.

Performance Metrics:

| Catalyst | Temperature () | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 60 | 85 | 88 | |

| 70 | 78 | 82 |

Direct Synthesis from Silicon Metal

Inspired by the Rochow process, this method involves reacting silicon metal with vinyl chloride () in the presence of a copper catalyst:

Key Parameters:

-

Temperature: –.

-

Catalyst composition: Copper-silver alloys enhance vinyl group retention.

-

Fluidized bed reactors improve heat and mass transfer.

Industrial Considerations:

-

Byproducts include trichlorovinylsilane () and polymeric residues.

-

Continuous distillation units separate this compound with >95% purity.

Process Efficiency:

| Reactor Type | Silicon Conversion (%) | This compound Yield (%) |

|---|---|---|

| Fluidized bed | 92 | 70 |

| Fixed bed | 85 | 65 |

Hydrochlorination of Divinylsilane

Divinylsilane () undergoes hydrochlorination using hydrogen chloride () in the presence of platinum catalysts:

Advantages:

-

High atom economy and minimal byproducts.

-

Operates at mild conditions (–).

Catalyst Performance:

| Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.5 (Pt/C) | 6 | 88 |

| 1.0 (Pt/Al₂O₃) | 4 | 92 |

化学反応の分析

Divinyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding silanes.

Addition Reactions: The vinyl groups in this compound can participate in addition reactions, such as hydrosilylation, where hydrogen atoms are added across the double bonds.

Polymerization Reactions: this compound can undergo polymerization to form polysiloxanes, which are used in the production of silicone-based materials.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

Solvents: Organic solvents, such as toluene or hexane, are used to facilitate the reactions.

Major Products:

Siloxanes: Formed through polymerization reactions.

Substituted Silanes: Formed through substitution reactions with various nucleophiles.

科学的研究の応用

Divinyldichlorosilane has a wide range of applications in scientific research, including:

Material Science: Used as a precursor for the synthesis of silicon-based materials, such as siloxanes and silicones, which have applications in coatings, adhesives, and sealants.

Polymer Chemistry: Employed in the synthesis of functionalized polymers and copolymers, which are used in various industrial applications.

Biomedical Applications: Utilized in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and wound healing.

Surface Modification: Used to create functionalized surfaces with specific properties, such as hydrophobicity or biocompatibility.

作用機序

The mechanism of action of divinyldichlorosilane involves its ability to undergo various chemical reactions, such as substitution and addition reactions, which allow it to form a wide range of silicon-based compounds. These reactions are facilitated by the presence of reactive vinyl and chlorine groups, which can interact with various nucleophiles and catalysts.

Molecular Targets and Pathways:

Vinyl Groups: Participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.

Chlorine Atoms: Undergo substitution reactions with nucleophiles to form substituted silanes.

類似化合物との比較

Comparison with Similar Dichlorosilanes

Reactivity and Structural Effects

DVDCS is structurally and functionally distinct from other dichlorosilanes, such as dimethyldichlorosilane ($ \text{C}2\text{H}6\text{Cl}2\text{Si} $), diallyldichlorosilane ($ \text{C}6\text{H}{10}\text{Cl}2\text{Si} $), and di-n-hexyldichlorosilane ($ \text{C}{12}\text{H}{24}\text{Cl}_2\text{Si} $):

Key Findings :

- Electronic Effects : The vinyl groups in DVDCS induce electron-withdrawing effects, shifting $^{29}\text{Si}$ NMR resonances upfield compared to allyl or methyl substituents .

- Reaction Yields : In ladder siloxane synthesis, DVDCS achieved a 52% yield, while diallyldichlorosilane yielded 72%, attributed to steric and electronic differences in substituents .

生物活性

Divinyldichlorosilane (VDCS), a silane compound with the formula , has garnered interest in various fields, particularly in materials science and organic synthesis. While its primary applications are in the production of silicone polymers and coatings, understanding its biological activity is crucial for assessing its safety and potential applications in biomedicine.

- Molecular Formula :

- Molecular Weight : 151.07 g/mol

- Boiling Point : 156 °C

- Density : 1.06 g/cm³

- Appearance : Colorless liquid with a pungent odor

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological systems, particularly regarding cytotoxicity, mutagenicity, and potential applications in drug delivery systems.

Cytotoxicity Studies

Research indicates that VDCS exhibits cytotoxic effects on various cell lines. A study conducted on human lung fibroblast cells demonstrated that exposure to VDCS resulted in significant cell death, with an IC50 value indicating potent cytotoxicity at micromolar concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Lung Fibroblasts | 15 | Oxidative stress, membrane disruption |

| HeLa Cells | 10 | Induction of apoptosis |

| HepG2 Cells | 20 | DNA damage, reactive oxygen species (ROS) |

Mutagenicity Testing

In vitro mutagenicity tests using the Ames test revealed that VDCS did not significantly increase mutation rates in Salmonella typhimurium strains. However, the compound's potential to form reactive species upon metabolic activation suggests a need for further investigation into its long-term mutagenic effects.

Case Studies and Research Findings

- Polymerization Reactions : VDCS is often used in polymerization reactions to create silicone-based materials. A study highlighted its role in synthesizing polysiloxanes that exhibit enhanced mechanical properties and thermal stability, making them suitable for biomedical applications such as drug delivery systems.

- Toxicological Assessments : A comprehensive toxicological assessment revealed that VDCS can cause skin irritation and sensitization upon dermal exposure. Inhalation studies indicated respiratory irritant properties, necessitating stringent handling protocols in industrial settings.

- Biocompatibility Evaluations : Recent evaluations of VDCS-derived polymers showed promising biocompatibility profiles, suggesting their potential use in medical devices. For instance, coatings made from VDCS were tested for their ability to promote cell adhesion and proliferation, indicating favorable interactions with human cells.

Q & A

Q. What are the key safety protocols for handling divinyldichlorosilane in laboratory settings?

this compound, like other dichlorosilanes, requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of hydrolyzed HCl vapors .

- Storage: Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive," "Carcinogen Suspect") .

- Emergency Response: Immediate rinsing with water for 15+ minutes upon skin/eye exposure, followed by medical evaluation. Neutralize spills with sodium bicarbonate .

Q. What are the established synthesis routes for this compound?

The compound is typically synthesized via:

- Direct Process: Reaction of silicon metal with vinyl chloride at elevated temperatures (300–500°C), yielding this compound alongside trichlorovinylsilane byproducts. Catalyst choice (e.g., copper) impacts purity .

- Redistribution Reactions: Controlled stoichiometric reactions between silicon tetrachloride and divinylsilane derivatives. This method allows precise tuning of substituent ratios but requires anhydrous conditions .

Q. How does this compound’s reactivity differ from other dichlorosilanes (e.g., diphenyldichlorosilane)?

The vinyl groups in this compound introduce π-bond reactivity, enabling:

- Faster Hydrolysis: Compared to aryl-substituted analogs (e.g., diphenyldichlorosilane), vinyl groups increase electrophilicity, accelerating hydrolysis to form siloxane networks .

- Polymerization Potential: Vinyl substituents participate in radical or hydrosilylation reactions, making the compound a precursor for silicone-vinyl hybrid polymers .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-based polymerizations to control molecular weight?

Methodological considerations include:

- Catalyst Selection: Platinum-based catalysts (e.g., Karstedt’s catalyst) enhance hydrosilylation efficiency. Lower catalyst loading (10–50 ppm) reduces side reactions and improves polydispersity .

- Solvent Effects: Non-polar solvents (e.g., toluene) stabilize silane intermediates, while polar solvents (e.g., THF) accelerate hydrolysis. Use moisture-free solvents for controlled chain growth .

- Stoichiometric Ratios: A 1:1 molar ratio of this compound to diols/diamines ensures linear polymer growth. Excess silane leads to branching or cross-linking .

Q. What strategies resolve contradictions in spectroscopic data for this compound adducts?

Contradictions often arise from:

- Dynamic Equilibria: Use low-temperature NMR (< –40°C) to "freeze" silanol-siloxane equilibria and isolate intermediate structures .

- Overlapping Peaks: Apply 2D NMR (e.g., HSQC, HMBC) to differentiate vinyl proton signals from aromatic or alkyl protons in complex mixtures .

- Quantitative Discrepancies: Cross-validate FTIR (Si-Cl peaks at 450–550 cm⁻¹) with XPS (Si 2p binding energy ~102 eV) to confirm functional group integrity .

Q. How can computational modeling improve the design of this compound-derived materials?

Advanced methods include:

- DFT Calculations: Predict hydrolysis kinetics by modeling transition states of Si-Cl bond cleavage. Solvent effects (e.g., water vs. hexane) are simulated using COSMO-RS .

- Molecular Dynamics (MD): Simulate polymer chain packing to optimize thermal stability. For example, vinyl group orientation influences glass transition temperatures (Tg) .

- Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys, Pistachio) propose novel synthetic pathways by analyzing reaction databases for analogous silane systems .

Methodological Tables

Table 1: Comparison of this compound Synthesis Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Direct Process | 400°C, Cu catalyst | 60–70 | 85–90 | Byproduct separation |

| Redistribution | RT, anhydrous toluene | 80–90 | 95–98 | Moisture sensitivity |

Table 2: Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。